8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
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Overview
Description
8-(Ethylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Diels-Alder Reaction: This step involves the cycloaddition of cyclopentadiene with a suitable dienophile to form the pentacyclic core.
Photo-cycloaddition: This step further modifies the structure through a [2+2] cycloaddition reaction.
Carbonyl Protection: Protecting groups are introduced to prevent unwanted reactions at specific sites.
Reduction: Lithium aluminium hydride is used to reduce specific functional groups.
Hydrolysis: This step removes the protecting groups.
Huang-Minlon Reduction: This final step completes the synthesis by reducing any remaining carbonyl groups
The total yield of this synthetic route is approximately 44.9%, and the method is suitable for scale-up production due to its simplicity and high yield .
Chemical Reactions Analysis
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites, especially where leaving groups are present.
Addition: The compound can undergo addition reactions with various electrophiles and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the research of anti-influenza virus medicines and anti-inflammatory drugs.
Materials Science: The compound is used in the development of high-energy fuels and fuel additives.
High-Energy Density Compounds: It serves as a high-energy additive to enhance the energy level of liquid hydrocarbon fuels.
Mechanism of Action
The mechanism of action of 8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit viral replication or reduce inflammation by interacting with key enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation .
Comparison with Similar Compounds
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can be compared with other similar compounds such as:
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound has a similar pentacyclic structure but differs in its functional groups.
1-Phenyl-pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Properties
CAS No. |
136375-80-9 |
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Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-ethylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-14H,2-4H2,1H3;1H |
InChI Key |
IJDWAYFHVCHHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origin of Product |
United States |
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